N,N-diethyl-2-[3-({[2-(trifluoromethyl)phenyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide
Description
N,N-Diethyl-2-[3-({[2-(trifluoromethyl)phenyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide is a structurally complex acetamide derivative featuring:
- An indole core substituted at position 1 with an N,N-diethyl acetamide group.
- A methanesulfonyl (-SO2-) group at position 3 of the indole, linked to a carbamoyl moiety (CONH-) attached to a 2-trifluoromethylphenyl ring.
Properties
IUPAC Name |
N,N-diethyl-2-[3-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfonylindol-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24F3N3O4S/c1-3-28(4-2)22(31)14-29-13-20(16-9-5-8-12-19(16)29)34(32,33)15-21(30)27-18-11-7-6-10-17(18)23(24,25)26/h5-13H,3-4,14-15H2,1-2H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNDFAOQVOGKDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)S(=O)(=O)CC(=O)NC3=CC=CC=C3C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24F3N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-2-[3-({[2-(trifluoromethyl)phenyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide typically involves multiple steps:
Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Carbamoylation: The indole derivative is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Methanesulfonylation: Methanesulfonyl chloride is used to introduce the methanesulfonyl group.
Final Coupling: The final step involves coupling the intermediate with N,N-diethylacetamide under suitable conditions, often using a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the indole core, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbamoyl or methanesulfonyl groups, potentially leading to the formation of amines or sulfides.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, although this is less common due to its electron-withdrawing nature.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized indole derivatives.
Reduction: Amines or sulfides.
Substitution: Substituted indole derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, the compound’s trifluoromethyl group is particularly valuable for studying enzyme interactions and protein-ligand binding due to its ability to enhance the metabolic stability and bioavailability of molecules.
Medicine
Medically, this compound is investigated for its potential as a drug candidate. The trifluoromethyl group often enhances the pharmacokinetic properties of drugs, making this compound a promising lead in drug discovery.
Industry
Industrially, the compound can be used in the development of agrochemicals and materials science, where its unique chemical properties can be leveraged to create more effective products.
Mechanism of Action
The mechanism of action of N,N-diethyl-2-[3-({[2-(trifluoromethyl)phenyl]carbamoyl}methanesulfonyl)-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance binding affinity and selectivity, while the indole core can interact with hydrophobic pockets in proteins. This combination allows the compound to modulate biological pathways effectively.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects on physicochemical and biological properties:
N,N-Diethyl-2-(3-{[(Phenylcarbamoyl)methyl]sulfanyl}-1H-indol-1-yl)acetamide (CAS: 877657-83-5)
- Key Differences :
- Replaces the sulfonyl (-SO2-) group with a sulfanyl (-S-) linker.
- Uses a phenylcarbamoyl group instead of 2-trifluoromethylphenyl.
- The absence of a trifluoromethyl group decreases lipophilicity, which may reduce membrane permeability .
2-(3-{[(5-Chloro-2-Methoxyphenyl)carbamoyl]methanesulfonyl}-1H-indol-1-yl)-N,N-bis(propan-2-yl)acetamide (CAS: 896010-14-3)
- Key Differences :
- Substitutes the 2-trifluoromethylphenyl with a 5-chloro-2-methoxyphenyl group.
- Uses N,N-diisopropyl instead of N,N-diethyl on the acetamide.
- Implications :
2-[1-[(3-Fluorophenyl)methyl]indol-3-yl]sulfonyl-N-[2-(trifluoromethyl)phenyl]acetamide (CAS: 686743-88-4)
- Key Differences :
- Features a 3-fluorobenzyl substituent on the indole’s nitrogen.
- Directly links the sulfonyl group to the indole ring without a carbamoyl spacer.
- The lack of a carbamoyl linker shortens the distance between the sulfonyl and trifluoromethylphenyl groups, altering spatial interactions .
N-((2,5-Bis(trifluoromethyl)phenyl)sulfonyl)-2-(1-(4-Chlorobenzoyl)-5-Methoxy-1H-indol-3-yl)acetamide
- Key Differences :
- Replaces the carbamoyl-methanesulfonyl group with a bis(trifluoromethyl)phenylsulfonamide .
- Introduces a 4-chlorobenzoyl and 5-methoxy group on the indole.
- Implications :
Structural and Functional Data Comparison
*Calculated based on structural analysis.
Implications of Substituent Variations
- Trifluoromethyl vs. Chloro/Methoxy : The CF3 group enhances lipid solubility and resistance to oxidative metabolism compared to chloro or methoxy substituents .
- Sulfonyl vs. Sulfanyl : Sulfonyl groups improve hydrogen-bond acceptor capacity, critical for target engagement in enzyme inhibition .
- Alkyl Groups on Acetamide : Smaller ethyl groups (target) vs. isopropyl () balance steric effects and solubility, with ethyl favoring better pharmacokinetic profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
